[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride
Description
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride is a synthetic organic compound characterized by a chlorophenyl group attached to an ethylamine backbone, further substituted with a piperidinyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. The compound's piperidinyl group enhances its interaction with biological targets, particularly neurotransmitter receptors and enzymes, while the chlorophenyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYBXLQBFQNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-66-5 | |
| Record name | 1-Piperidineethanamine, β-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of 4-Chlorophenylacetone with Piperidine
A widely employed strategy involves reductive amination of 4-chlorophenylacetone with piperidine. This one-pot reaction utilizes sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at 25°C, achieving yields of 70–80%. The mechanism proceeds via imine intermediate formation, followed by borohydride reduction:
$$
\text{4-Cl-C}6\text{H}4\text{COCH}3 + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{13}\text{H}{19}\text{ClN}2 + \text{H}_2\text{O}
$$
The reaction’s efficiency depends on strict pH control (pH 6–7) to minimize side reactions such as over-reduction or polymerization. Post-synthesis, the free base is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.
Alkylation of 2-Chloro-1-(4-Chlorophenyl)Ethylamine with Piperidine
Alternative routes employ alkylation of halogenated intermediates. For example, 2-chloro-1-(4-chlorophenyl)ethylamine reacts with piperidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 65–75% of the target compound. This method requires anhydrous conditions to prevent hydrolysis of the chloroethylamine precursor.
$$
\text{4-Cl-C}6\text{H}4\text{CH}2\text{NH}2\text{Cl} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{DMF}} \text{C}{13}\text{H}{19}\text{ClN}_2\cdot\text{HCl} + \text{HCl}
$$
Challenges include competing elimination reactions and the need for rigorous purification via recrystallization from ethanol/water mixtures.
Catalytic Hydrogenation of Protected Amine Precursors
A third approach, inspired by analogous piperidine syntheses, involves catalytic hydrogenation of a benzyl-protected intermediate. For instance, $$ N $$-benzyl-2-(4-chlorophenyl)-2-(1-piperidinyl)ethylamine is treated with 10% palladium on activated charcoal under $$ \text{H}2 $$ (0.1 MPa) in water at 25°C for 24 hours. This method achieves 90% yield and 99% purity after extraction with dichloromethane and toluene reflux:
$$
\text{N-Bn intermediate} \xrightarrow{\text{Pd/C, H}2} \text{C}{13}\text{H}{19}\text{ClN}2 + \text{C}7\text{H}_8
$$
The hydrochloride salt is subsequently formed by treating the free amine with concentrated HCl in ethyl acetate.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 70–80% | 95% | One-pot synthesis; mild conditions | pH sensitivity; borohydride handling |
| Alkylation | 65–75% | 90% | Scalable; avoids reducing agents | Requires anhydrous conditions; byproducts |
| Catalytic Hydrogenation | 90% | 99% | High purity; minimal byproducts | Longer reaction time; catalyst cost |
Catalytic hydrogenation emerges as the most efficient route for industrial-scale production, balancing yield and purity. However, reductive amination remains preferable for small-scale syntheses due to lower infrastructure requirements.
Purification and Characterization Protocols
Crystallization and Filtration
Crude product is typically dissolved in hot ethanol and cooled to 10°C to induce crystallization. Filtration through a Büchner funnel followed by washing with cold diethyl ether removes residual solvents. Purity is verified via HPLC (Symmetry C18 column, 220 nm detection), showing a single peak at 4.2 minutes.
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O) : δ 7.38 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.85 (m, 1H, CH-N), 3.02 (m, 4H, piperidine-H), 2.45 (m, 2H, CH$$ _2$$), 1.55–1.20 (m, 6H, piperidine-H).
- IR (KBr) : 3340 cm$$ ^{-1} $$ (N-H stretch), 1590 cm$$ ^{-1} $$ (C-Cl), 1245 cm$$ ^{-1} $$ (C-N).
Industrial-Scale Challenges and Innovations
Catalyst Recycling in Hydrogenation
Reusing palladium catalysts reduces costs but requires careful reactivation. Studies show that washing spent Pd/C with acetic acid restores 85% activity for subsequent batches.
Solvent Recovery Systems
Closed-loop systems for DMF and ethyl acetate recovery achieve 95% solvent reuse, aligning with green chemistry principles.
Enantiomeric Resolution
While the hydrochloride salt is typically racemic, chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves (R)- and (S)-enantiomers for specialized applications.
Chemical Reactions Analysis
Amide Coupling Reactions
Piperidine-containing intermediates are synthesized via carbodiimide-mediated couplings:
-
Reagents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in acetonitrile .
-
Example : Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate is prepared by coupling 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate .
Mechanism :
-
Activation of carboxylic acid by EDCI/HOBt.
-
Nucleophilic attack by piperidine amine.
-
Formation of stable amide bond.
Alkylation and Cyclization
Piperidine rings are functionalized via alkylation with chlorophenyl groups:
Example :
-
Cyclization of 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide with (R)-4-(chlorophenyl)phenylmethyl amine forms piperazinyl intermediates .
Salt Formation
The free amine is converted to its hydrochloride salt via:
| Parameter | Details |
|---|---|
| Stoichiometry | 1:1 (monohydrochloride) or 2:1 (dihydrochloride) |
| Crystallization Solvent | Ethanol, isopropanol |
| Purity Control | Recrystallization from hot ethanol |
Stereochemical Considerations
-
Chiral Resolution : Diastereomeric amides (e.g., N-(1-phenylethyl) derivatives) are separated via solvent leaching (e.g., hexane/ethyl acetate) .
-
Optical Purity : Hydrolysis of resolved diastereomers yields enantiomerically pure amines (>99% ee) .
Functionalization for Drug Discovery
The amine serves as a hinge-binder in kinase inhibitors:
-
Modifications :
-
Biological Relevance : Enhances interactions with hydrophobic pockets in protein targets (e.g., PKB/Akt) .
Table 2: Reagents for Amide Coupling
| Reagent | Role | Solvent | Reaction Time (h) |
|---|---|---|---|
| EDCI | Carbodiimide activator | CH₃CN | 12 |
| HOBt | Coupling accelerator | CH₃CN | 12 |
Scientific Research Applications
Anti-Allergic Properties
Research indicates that [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride possesses anti-allergic properties. It acts by inhibiting histamine release from mast cells, which is crucial for managing allergic reactions. A patent (WO2004103982A1) describes its synthesis and therapeutic potential as an anti-allergenic agent .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial efficacy. For instance, derivatives of chlorinated piperidine compounds have shown promising results against various bacterial strains. A study demonstrated that similar chlorinated compounds exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .
Neurological Applications
The structural similarity of this compound to known psychoactive substances suggests potential applications in neurology. Research into piperidine derivatives has revealed their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored, including those outlined in patents that detail processes for creating structurally related compounds with enhanced pharmacological profiles .
Case Study 1: Antihistaminic Activity
In a clinical study, a derivative of this compound was tested for its antihistaminic effects in patients with allergic rhinitis. Results indicated a significant reduction in symptoms compared to placebo controls, supporting its use as an effective antihistamine.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on synthesized derivatives showed that compounds related to this compound displayed minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Effectiveness (MIC or Equivalent) | Reference |
|---|---|---|---|
| Anti-Allergic | This compound | Significant symptom reduction | WO2004103982A1 |
| Antimicrobial | Piperidine derivatives | MIC = 5 μM against E. coli | PMC7111421 |
| Neurological | Piperidine analogs | Modulation of neurotransmitter systems | Various studies |
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)ethyl]-5-fluoro-1H-indole-2-carboxamide (FIPI)
- Structural Differences : FIPI replaces the chlorophenyl group with a benzimidazolone-piperidinyl system and incorporates a fluorinated indole carboxamide chain.
- Functional Impact : This modification enhances selectivity for phospholipase D inhibition, unlike the target compound, which lacks such enzymatic targeting .
Haloperidol Hydrochloride
- Structural Differences: Haloperidol features a 4-chlorophenyl group linked to a piperidinyl moiety but includes a fluorophenyl butanone chain.
Chlorophenyl-Containing Ethylamine Derivatives
2-(4-Chlorophenyl)ethylamine Hydrochloride
- Structural Differences : Lacks the piperidinyl group, substituting it with a methylamine.
- Functional Impact : Reduced steric bulk decreases receptor binding affinity compared to the target compound. Computational studies predict a 15% lower collision cross-section (CCS), suggesting weaker interactions with biological membranes .
1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane Hydrochloride
- Structural Differences : Incorporates a chlorinated propane chain instead of piperidinyl.
- Functional Impact : This alteration results in higher lipophilicity (logP +0.8) but lower aqueous solubility (<10 mg/mL), limiting its therapeutic utility compared to the target compound .
Pharmacological and Biochemical Comparisons
Receptor Affinity Profiles
- 5-HT7 Receptor: Derivatives like N4-(2-((4-Chlorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride (Compound 9) exhibit high 5-HT7 affinity (Ki = 12 nM), whereas the target compound’s receptor selectivity remains uncharacterized, suggesting divergent therapeutic applications .
- Acetylcholinesterase Inhibition : The compound [2-(2-fluorophenyl)ethyl]{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}amine hydrochloride shows 84.81% inhibition of SmTAChE, highlighting the role of piperidinyl-ethoxy motifs in enzyme targeting. The target compound’s acetylcholinesterase activity is unreported .
Biological Activity
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications ranging from antimicrobial to anticancer properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It modulates neurotransmitter release and uptake, affecting signal transmission within the nervous system. The specific pathways and molecular targets can vary depending on the context of use, but its influence on serotonin and dopamine receptors is particularly notable.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives revealed that modifications on the piperidine ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Piperidine derivatives | Antifungal | C. albicans, A. niger |
Anticancer Activity
Various studies have demonstrated the anticancer potential of piperidine derivatives, including this compound. These compounds have shown efficacy against multiple human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study on synthesized piperidine derivatives reported that the introduction of electron-withdrawing groups significantly increased antibacterial activity against E. coli and S. aureus, indicating structure-activity relationships that could be leveraged for drug design .
- Anticancer Properties : In vitro studies showed that piperidine derivatives significantly inhibited the proliferation of HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Neurotransmitter Modulation : Research highlighted the ability of this compound to modulate serotonin receptors, suggesting potential applications in treating mood disorders or anxiety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride?
- Methodology : The compound can be synthesized via Mannich reactions , where phenethylamine derivatives react with formaldehyde and secondary amines under controlled pH (e.g., acetic acid) to form the β-amino ketone intermediate. Subsequent reduction with agents like sodium borohydride yields the amine, which is then treated with HCl to form the hydrochloride salt .
- Key Considerations : Optimize reaction time (typically 12-24 hours) and temperature (60-80°C) to maximize yield. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the piperidinyl group (δ 1.7–3.2 ppm for CH₂ and CH₃ protons) and chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show a molecular ion peak at m/z corresponding to [C₁₃H₁₈ClN₂]⁺ (calc. 261.1) and a chloride adduct .
- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and certified reference materials (e.g., chlorpheniramine impurity standards) to identify impurities (<1%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
| Condition | Degradation (%) | Key Degradants |
|---|---|---|
| 25°C, 60% RH (6 months) | <2% | None detected |
| 40°C, 75% RH (1 month) | 5-8% | Oxidized piperidinyl derivatives |
- Recommendations : Store in airtight containers at 2-8°C, protected from light. Avoid prolonged exposure to humidity to prevent hydrolysis of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the receptor-binding affinity of this compound?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., serotonin 5-HT₂A or dopamine D₂ receptors). The piperidinyl group shows strong interactions with hydrophobic pockets, while the chlorophenyl moiety contributes to π-π stacking .
- Validation : Compare results with in vitro radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) to correlate computational predictions with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Case Study : Discrepancies in antipsychotic activity between [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine and its fluorophenyl analog may arise from differences in metabolic stability.
- Solution : Conduct cytochrome P450 inhibition assays (e.g., CYP3A4) and measure plasma protein binding (%) to assess bioavailability variations .
Q. How can impurity profiling enhance batch consistency in preclinical studies?
- Protocol :
Synthesis Monitoring : Track byproducts (e.g., N-oxide derivatives) using LC-MS/MS.
Reference Standards : Use USP-certified materials (e.g., cetirizine dihydrochloride impurities) for cross-validation .
Thresholds : Limit impurities to <0.15% per ICH Q3A guidelines.
Q. What role does salt formation (hydrochloride) play in modulating pharmacokinetics?
- Impact : The hydrochloride salt improves aqueous solubility (logP reduced from 3.2 to 1.8) and oral bioavailability.
- Experimental Design : Compare in vivo pharmacokinetic parameters (Cₘₐₓ, AUC) of the free base vs. hydrochloride salt in rodent models .
Methodological Considerations
- Contradictory Synthesis Routes : While Mannich reactions are widely reported , alternative methods using Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) may yield higher enantiomeric purity. Validate via chiral HPLC .
- Advanced Characterization : For polymorph screening, use PXRD to identify crystalline forms and DSC to assess thermal stability (>200°C decomposition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
